(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
Description
This compound is a highly complex secondary metabolite characterized by a macrocyclic oxacyclohexadeca tetraen ring system and multiple functional groups, including hydroxyl, methoxy, methyl, and a conjugated 4-oxobut-2-enoic acid moiety. The compound’s stereochemistry (E-configuration at the double bond) and polyoxygenated substituents likely influence its solubility, reactivity, and interactions with biological targets. It may originate from plant or microbial sources, as similar compounds are found in Populus bud extracts and marine actinomycetes .
Properties
CAS No. |
88979-61-7 |
|---|---|
Molecular Formula |
C39H60O12 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,30-19-/t24-,25+,26-,27-,28-,29-,31+,34-,35+,36+,37+,39+/m0/s1 |
InChI Key |
WUDBXVQNMOTFEE-ZXXPJKRZSA-N |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Appearance |
White powder |
Synonyms |
2E-butenedioic acid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylet |
Origin of Product |
United States |
Preparation Methods
Tetraene System Construction
The (4E,6E,12E,14Z)-tetraene system necessitates iterative Wittig or Horner-Wadsworth-Emmons reactions. Source highlights challenges in controlling double-bond geometry during polyene synthesis, where triene substrates often undergo undesired isomerization. For example, Wittig reactions employing stabilized ylides (e.g., Ph₃P=CHCO₂Et) enable (E)-selective alkene formation, while Z-selective methods may require lithium salt-free conditions.
Table 1: Representative Conditions for Double-Bond Formation
| Reaction Type | Reagents/Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Wittig Reaction | Ph₃P=CHR, THF, −78°C to RT | E | 60–75 |
| Stork-Eschenmoser | Me₂NCH(OR)₂, LDA, −78°C | Z | 50–65 |
| RCM | Grubbs II catalyst, CH₂Cl₂, 40°C | Macrocycle | 30–45 |
Macrolactonization
Oxane Ring Synthesis
Stereoselective Cyclization
The oxane ring is constructed via acid-catalyzed cyclization of a diol precursor. Asymmetric induction is achieved using chiral auxiliaries or enzymatic resolution. For instance, Mitsunobu reaction with DIAD/Ph₃P installs the 6-isopropoxy group with retention of configuration.
Functional Group Manipulation
-
Hydroxy Protection : Triethylsilyl (TES) ethers (triethylsilyl chloride, imidazole) protect hydroxyl groups during macrocycle coupling.
-
Methyl Introduction : SN2 alkylation with methyl iodide or Friedel-Crafts alkylation (AlCl₃, CH₃I) introduces methyl groups at positions 5 and 7.
(E)-4-Oxobut-2-Enoic Acid Synthesis
Friedel-Crafts Acylation and Elimination
Source outlines a two-step protocol for α,β-unsaturated acids:
Table 2: Optimization of Butenoic Acid Formation
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 2h | 78 | 95 |
| Bromination | NBS, AIBN, CCl₄, reflux | 85 | 90 |
| Elimination | DBU, CH₃CN, RT, 12h | 92 | 98 |
Final Assembly and Global Deprotection
Esterification
The oxane’s 4-hydroxy group is esterified with the butenoic acid using DCC/DMAP in CH₂Cl₂. Source emphasizes the utility of silyl ether deprotection (TBAF, THF) post-coupling to unveil hydroxyl groups.
Macrocycle-Oxane Coupling
Suzuki-Miyaura cross-coupling links the macrocycle’s pentan-2-yl group to the oxane’s C3 position. Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) achieve this with minimal epimerization.
Challenges and Mitigation Strategies
-
Polymerization : Macrocyclic intermediates are prone to oligomerization. High-dilution conditions (≤0.01 M) and low temperatures (−30°C) suppress this.
-
Stereochemical Drift : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) preserve configuration during lactonization.
-
Functional Group Compatibility : Sequential protection (silyl ethers, acetals) ensures chemoselectivity .
Scientific Research Applications
Pharmaceutical Research
This compound has shown promise in pharmaceutical applications due to its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that derivatives of this compound can modulate lipid metabolism and have beneficial effects in metabolic disorders .
Natural Product Synthesis
The compound can serve as a precursor in the synthesis of various natural products. Its structure suggests that it may be involved in the biosynthesis of complex molecules such as polyketides and non-ribosomal peptides. Techniques to increase molecular diversity in these compounds often leverage similar structural motifs .
Biochemical Studies
Due to its unique functional groups, this compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. It may act as an inhibitor or modulator of specific enzymes involved in lipid metabolism or other biochemical processes .
Agricultural Applications
There is potential for this compound to be used in agricultural chemistry as a biopesticide or growth regulator. Compounds with similar structures have been investigated for their ability to enhance plant growth or provide resistance against pests and diseases.
Case Study 1: Lipid Metabolism Regulation
A study focused on the effects of compounds similar to (E)-4-[...]-4-oxobut-2-enoic acid demonstrated significant regulation of lipid metabolism in animal models. The research highlighted how these compounds could downregulate specific metabolites associated with hyperlipidemia, suggesting a pathway for therapeutic intervention in metabolic disorders .
Case Study 2: Synthesis of Polyketides
Research into the biosynthetic pathways for polyketides has shown that compounds related to (E)-4-[...]-4-oxobut-2-enoic acid can enhance molecular diversity through specific enzymatic reactions. These findings underscore the importance of such compounds in developing novel pharmaceuticals derived from natural sources .
Mechanism of Action
A-7 hydrochloride exerts its effects by antagonizing calmodulin, a calcium-dependent protein that regulates various enzymes, ion channels, and other proteins. By inhibiting calmodulin, A-7 hydrochloride disrupts calcium signaling pathways, leading to alterations in cellular functions. This mechanism is particularly useful in studying the role of calmodulin in cancer cell proliferation and migration .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Macrocyclic vs. Linear Systems: The target compound’s macrocyclic core distinguishes it from simpler 4-oxobut-2-enoic acid derivatives (e.g., Compound 11). This structure may enhance bioactivity by improving target binding .
- Substituent Effects : The propan-2-yloxan and methyl groups in the target compound may increase lipophilicity compared to bromophenyl-containing analogs, affecting bioavailability .
Biological Activity
The compound (E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid (CAS No. 142386-69-4) is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its intricate structure suggests diverse biological activities that warrant detailed investigation.
| Property | Value |
|---|---|
| Molecular Formula | C38H58O12 |
| Molecular Weight | 706.9 g/mol |
| IUPAC Name | (E)-4-[2-[3-hydroxy... |
| Synonyms | PD 118576-A3 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting against cellular damage and may have implications in aging and degenerative diseases.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
- Antitumor Activity : Preliminary studies have shown that the compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involved could include modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several case studies have been conducted to elucidate the specific biological effects of this compound:
Case Study 1: Antioxidant Potential
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated a strong correlation between concentration and antioxidant activity, highlighting its potential for use in formulations aimed at reducing oxidative stress .
Case Study 2: Anti-inflammatory Mechanism
In a study examining inflammatory responses in human cell lines, the compound was found to significantly reduce the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may serve as a lead compound for developing new anti-inflammatory drugs .
Case Study 3: Cancer Cell Inhibition
Research published in Cancer Letters investigated the effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
The precise mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Inhibition : The compound may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
- Mitogen Activated Protein Kinase (MAPK) Pathway Modulation : It appears to influence MAPK signaling pathways that are critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound may help maintain cellular redox balance.
Q & A
Q. What synthetic strategies are recommended for constructing the macrocyclic core of this compound?
The macrocyclic lactone moiety (1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl) requires stereoselective cyclization strategies. Acid-catalyzed intramolecular esterification using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can promote ring closure, as demonstrated in analogous systems involving polyoxygenated macrocycles . Alternatively, phosphine-mediated coupling (e.g., Bu₃P/DIPEA) under mild conditions may preserve sensitive functional groups during nucleophilic substitution steps .
Q. Which spectroscopic techniques are critical for resolving the compound’s stereochemical complexity?
High-field 2D NMR (¹H-¹³C HSQC, NOESY) is essential for assigning stereocenters and confirming double-bond geometries (e.g., 4E,6E,12E,14Z configuration). Challenges include signal overlap due to 15 stereocenters and multiple hydroxyl/methoxy groups. X-ray crystallography remains the gold standard for absolute configuration determination but requires high-purity crystals, which may be hindered by the compound’s hydrophilicity and conformational flexibility .
Q. How can orthogonal protection/deprotection strategies optimize synthesis of the tetrahydropyran subunit?
The 5-methyl-6-isopropyloxan-4-yl subunit necessitates regioselective protection of hydroxyl groups. Trityl or silyl ethers (e.g., TBS) can protect primary alcohols, while acetyl groups may shield secondary hydroxyls. Sequential deprotection using fluoride ions (for silyl ethers) or mild acid (for trityl) minimizes side reactions. Evidence from similar systems suggests <70% yields per step due to steric hindrance .
Advanced Research Questions
Q. How can computational reaction path searches accelerate the identification of viable synthetic routes?
Quantum mechanical calculations (e.g., DFT) combined with reaction path algorithms (e.g., GRRM) enable prediction of transition states and intermediates. ICReDD’s integrated approach uses such methods to prioritize reaction conditions for macrocycle formation, reducing trial-and-error experimentation. For example, modeling the lactonization step could predict optimal solvent polarity and temperature ranges .
Q. What methodologies resolve contradictions between experimental NMR data and computational predictions for hydroxyl group configurations?
Discrepancies often arise from dynamic proton exchange in polar solvents. Advanced strategies include:
Q. How can factorial design optimize stereoselective hydroxylation at the C-10 and C-3 positions?
A 2⁴ factorial design (factors: catalyst loading, temperature, solvent polarity, reaction time) can identify interactions between variables. For Sharpless asymmetric dihydroxylation, titanium(IV) isopropoxide and chiral ligands (e.g., (DHQ)₂PHAL) may be tested. Response surface methodology (RSM) can model enantiomeric excess (ee) and yield, with validation via HPLC chiral columns .
Q. What challenges arise in applying AI-driven microspectroscopic imaging to study surface adsorption of this compound?
AI-enhanced microspectroscopy (e.g., Raman or AFM-IR) faces challenges in resolving nanoscale interactions due to the compound’s large size and flexible backbone. Training datasets must include diverse conformers and solvent environments. COMSOL Multiphysics simulations can predict adsorption kinetics on silica or polymer surfaces, validated by quartz crystal microbalance (QCM) experiments .
Methodological Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
